tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate
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Overview
Description
tert-Butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate: is a complex organic compound with the molecular formula C14H24F2N2O2 This compound is known for its unique bicyclic structure, which includes a tert-butyl group, an amino group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination and Carboxylation: The amino group and carboxylate group are introduced through nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
tert-Butyl1-amino-8-azabicyclo[4.3.1]decane-8-carboxylate: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
tert-Butyl1-amino-10,10-dichloro-8-azabicyclo[4.3.1]decane-8-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Uniqueness: tert-Butyl1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is unique due to the presence of fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-10-6-4-5-7-13(17,9-18)14(10,15)16/h10H,4-9,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUPRJFCFHFCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC(C1)(C2(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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